molecular formula C15H20N2O2 B1442662 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one CAS No. 1169699-61-9

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Cat. No. B1442662
CAS RN: 1169699-61-9
M. Wt: 260.33 g/mol
InChI Key: QIJBFLAOMNGEHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 41 bond(s). There are 21 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.34 . The storage temperature should be normal and it should be kept in a dark place, sealed in dry, 2-8°C .

Scientific Research Applications

Antihypertensive Properties

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and its derivatives have been explored for their antihypertensive properties. In a study, 41 derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were prepared and tested for antihypertensive effects. The most potent antihypertensive agent identified was 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, showing promising activity predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Potential in Treating Various Disorders

A review discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, including those containing a carbonyl group at position 2. These compounds could be used for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Synthesis and SAR for CCR5 Antagonists

Research focusing on the synthesis and structure-activity relationship (SAR) of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists has been conducted. One compound exhibited a potent antiviral potency, selectivity, and pharmacokinetic profile, potentially useful for therapeutic applications (Yang et al., 2009).

Application in Solid-Phase Synthesis

Microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, has been reported. This involves annulation of primary amines with resin-bound bismesylates, facilitated by a specially developed resin linker (Macleod et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302+H312+H332-H315-H319-H335. The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-12-15(16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBFLAOMNGEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COCC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Synthesis routes and methods

Procedure details

Triethylamine (2 mL 14 mmol) was added to a DCM (50 mL) solution containing chloroacetyl chloride (1 mL, 14 mmol) and compound 391 (3 g, 14 mmol). The resulting mixture was stirred 2 h at 23° C. The solvent was stripped and THF was added followed by potassium tert-butoxide (5 g, 41 mmol). The resulting solution was stirred overnight at room temperature. The reaction was then concentrated to dryness and the resulting residue was washed with 200 mL of absolute ethanol. The ethanolic solution was then concentrated to give 3.16 g of 9-(phenylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. The material was used in the next step without further purification. LCMS-ESI (POS), M/Z, M+1: Found 261, Calculated 261.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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